molecular formula C14H22ClN3O2S B7897565 2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897565
M. Wt: 331.9 g/mol
InChI Key: SOTQCRMTIIAQOH-UHFFFAOYSA-N
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Description

2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H22ClN3O2S and its molecular weight is 331.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-[[(2-chloro-1,3-thiazol-5-yl)methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2S/c1-14(2,3)20-13(19)18-6-4-5-10(18)7-16-8-11-9-17-12(15)21-11/h9-10,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTQCRMTIIAQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNCC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-Chloro-thiazol-5-ylmethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H22ClN3O2SC_{14}H_{22}ClN_{3}O_{2}S. It features a thiazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that contributes to its pharmacological properties. The tert-butyl ester group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound under discussion has not been extensively tested in isolation; however, similar compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 2 μg/ml against Staphylococcus aureus .

Anticancer Properties

The thiazole-containing compounds are often investigated for their anticancer potential due to their ability to interfere with cellular processes. Some studies suggest that structural modifications can enhance the cytotoxicity of these compounds against cancer cell lines. For example, compounds with similar structures have been found to induce apoptosis in various cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

Compounds with thiazole rings have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The specific compound's activity in this regard remains to be fully elucidated but aligns with the broader pharmacological profile of thiazole derivatives .

Study on Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial efficacy. Among the tested compounds, those structurally related to the target compound exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa. This highlights the potential of modifying the thiazole moiety to enhance biological activity .

Anticancer Activity Research

In a comparative study, several pyrrolidine derivatives were synthesized and screened for anticancer activity. The results indicated that certain substitutions at the pyrrolidine ring significantly increased cytotoxic effects against breast cancer cell lines. This suggests that the target compound may exhibit similar or enhanced anticancer properties depending on its specific interactions within cellular environments .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/ml)Reference
2-ChlorothiazoleAntimicrobial2
Pyrrolidine derivative AAnticancer10
Thiazole derivative BAnti-inflammatoryN/A
Benzimidazole derivative CAntimicrobial5

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